molecular formula C16H14F2O3 B8407231 2-(3,4-Difluorophenyl)-1-(2,5-dimethoxyphenyl)ethanone

2-(3,4-Difluorophenyl)-1-(2,5-dimethoxyphenyl)ethanone

Cat. No. B8407231
M. Wt: 292.28 g/mol
InChI Key: PANRIEYVBDUWTA-UHFFFAOYSA-N
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Patent
US09078871B2

Procedure details

3,4-Difluorophenylacetic acid (3.0 g, 17.4 mmol) and 1,4-dimethoxybenzene (3.6 g, 26.1 mmol) in polyphosphoric acid (50 g) was heated at 72° C. for 3 h. The reaction was cooled to 50° C., and H2O (70 mL) was added. The resulting mixture was extracted with ethyl acetate (2×100 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified on a silica gel column to give 2-(3,4-difluorophenyl)-1-(2,5-dimethoxyphenyl)ethanone (1.3 g) as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 7.40-7.25 (m, 2H), 7.14-7.10 (m, 3H), 7.08-7.7.03 (m, 1H), 4.29 (s, 2H), 3.86 (s, 3H), 3.73 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[F:8].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1>O>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([C:19]2[CH:20]=[C:15]([O:14][CH3:13])[CH:16]=[CH:17][C:18]=2[O:21][CH3:22])=[O:12])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC(=O)O
Name
Quantity
3.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Smiles
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CC(=O)C1=C(C=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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